molecular formula C13H17ClN2 B3653428 3-(4'-Chlorophenylamino)quinuclidine

3-(4'-Chlorophenylamino)quinuclidine

Cat. No.: B3653428
M. Wt: 236.74 g/mol
InChI Key: RIFXOUKYPKYPOH-UHFFFAOYSA-N
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Description

3-(4’-Chlorophenylamino)quinuclidine is a chemical compound that belongs to the class of quinuclidine derivatives. Quinuclidine is a bicyclic amine with a unique structure that makes it an important scaffold in medicinal chemistry. The presence of the 4’-chlorophenylamino group adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-Chlorophenylamino)quinuclidine typically involves the reaction of quinuclidine with 4-chloroaniline. One common method is the nucleophilic substitution reaction where quinuclidine reacts with 4-chloroaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-(4’-Chlorophenylamino)quinuclidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(4’-Chlorophenylamino)quinuclidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinuclidine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4’-Chlorophenylamino)quinuclidine involves its interaction with specific molecular targets. In the cholinergic system, it acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4’-Chlorophenylamino)quinuclidine is unique due to the presence of the 4’-chlorophenylamino group, which imparts distinct chemical and biological properties. This modification enhances its potential as an enzyme inhibitor and broadens its applicability in medicinal chemistry compared to other quinuclidine derivatives .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2/c14-11-1-3-12(4-2-11)15-13-9-16-7-5-10(13)6-8-16/h1-4,10,13,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFXOUKYPKYPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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